Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate

Description

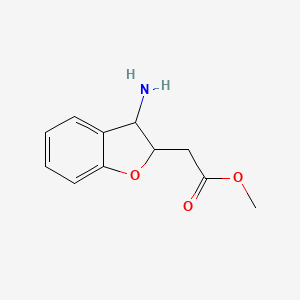

Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate is a benzofuran-derived compound featuring a partially saturated furan ring (2,3-dihydrobenzofuran) with an amino group at the 3-position and an acetoxy-methyl ester at the 2-position.

The 2,3-dihydrobenzofuran core imparts rigidity and moderate lipophilicity, while the amino and ester groups introduce hydrogen-bonding and hydrolytic stability considerations. Structural analogs often modify these substituents to tune physicochemical or pharmacological properties.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate |

InChI |

InChI=1S/C11H13NO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5,9,11H,6,12H2,1H3 |

InChI Key |

JUUWPGXFNPVDEV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1C(C2=CC=CC=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired benzofuran compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and other halogens.

Reduction: Reducing agents such as borane-dimethyl sulfide complex are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include benzofuran aldehydes, ketones, alcohols, and various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate is a benzofuran derivative with a molecular weight of approximately 205.23 g/mol. It features a benzofuran ring with both an amino group and an acetate moiety. The presence of the amino group suggests potential interactions with biological systems, making it of interest in medicinal chemistry.

Chemical Properties and Structure

The molecular formula of this compound is . Its CAS number is 186028-79-5 .

Potential Applications

- Therapeutic Properties this compound has garnered attention for its potential therapeutic properties. Research suggests it may possess antioxidant activity and has been studied for its anti-inflammatory and anticancer effects.

- Interactions with Biological Targets Studies have revealed its ability to form hydrogen bonds with proteins and nucleic acids. These interactions can influence protein conformation and function, potentially modulating signaling pathways and enzyme activities.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| Methyl 2-(benzofuran-3-yl)acetate | Lacks amino functionality; primarily used in organic synthesis |

| 3-Amino-benzofuran | Contains only an amino group; studied for its potential neuroprotective effects |

| Benzofuran derivatives | A broad class with diverse biological activities; often explored for anticancer properties |

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Amino vs. Sulfinyl/Oxo Substituents

Key Differences :

- The 3-amino group enhances nucleophilicity and hydrogen-bond donor capacity compared to sulfinyl or oxo groups.

- 3-Methylsulfinyl derivatives exhibit greater metabolic stability due to sulfur’s resistance to hydrolysis but may introduce stereochemical complexity .

Ester vs. Acid Derivatives

Key Differences :

- The methyl ester in the target compound balances lipophilicity and hydrolytic liability, whereas the carboxylic acid form (e.g., ) is more polar and suited for ionic interactions.

Halogen-Substituted Derivatives

Key Differences :

- Halogenation (Br, F) alters electronic properties and binding affinities. Bromine’s bulkiness may sterically hinder interactions, whereas fluorine’s small size improves membrane penetration.

Pharmacologically Active Analogues

Key Differences :

- Piperazine derivatives (e.g., ) prioritize solubility and receptor affinity, whereas fluorophenyl-substituted analogs (e.g., ) leverage aromatic stacking for target engagement.

Melting Points and Stability

Biological Activity

Methyl 2-(3-amino-2,3-dihydro-1-benzofuran-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and metabolic regulation. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Formula: C11H13NO3

Molecular Weight: 219.23 g/mol

IUPAC Name: this compound

CAS Number: 26278-23-9

Cannabinoid Receptor Modulation

Research has indicated that derivatives of benzofuran compounds, including this compound, exhibit selective agonistic activity toward the cannabinoid receptor type 2 (CB2). This receptor is primarily involved in the modulation of pain and inflammation. A study demonstrated that compounds similar to this benzofuran derivative reversed neuropathic pain in animal models without affecting locomotor behavior, suggesting a targeted action on CB2 receptors rather than CB1 receptors, which are associated with psychoactive effects .

Metabolic Effects

Another significant area of research involves the compound's effects on glucose metabolism. A related compound, (2,3-dihydro-1-benzofuran-3-yl)acetic acid, has been evaluated for its ability to enhance insulin secretion and reduce plasma glucose levels in diabetic models. These findings suggest that this compound may have similar metabolic benefits, potentially acting through G protein-coupled receptors that mediate free fatty acid signaling .

Case Study: Neuropathic Pain Relief

In a preclinical study, a series of benzofuran derivatives were tested for their analgesic properties in models of neuropathic pain. The results indicated that the active enantiomer of one derivative effectively reduced pain responses without adverse effects on motor function. This highlights the therapeutic potential of this compound as a selective CB2 agonist .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that related compounds exhibit favorable profiles with high resistance to metabolic degradation. For instance, compound TAK-875 demonstrated long-lasting effects due to its pharmacokinetic properties, which could be extrapolated to predict similar behavior for this compound. Furthermore, toxicity assessments indicated minimal cytotoxic effects at therapeutic concentrations in human hepatocyte models .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H13NO3 |

| Molecular Weight | 219.23 g/mol |

| CB2 Receptor Affinity | Potent Agonist |

| Insulin Secretion Enhancement | Significant |

| Toxicity (HepG2 Cells) | Low at 30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.